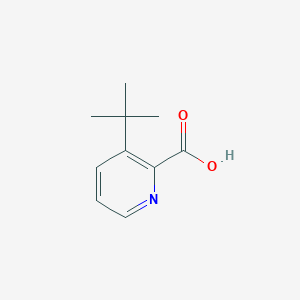

3-(tert-Butyl)picolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(tert-Butyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by a tert-butyl group attached to the third position of the picolinic acid structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)picolinic acid typically involves the alkylation of picolinic acid. One common method is the reaction of picolinic acid with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar alkylation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

2.1. Direct C-H/N-H Coupling Reactions

Recent studies have demonstrated that 3-(tert-butyl)picolinic acid can serve as a directing group in palladium-catalyzed C-H/N-H coupling reactions. This method allows for the formation of heterocycles, such as pyrrolidines and indolines, through the activation of unactivated sp³ C-H bonds adjacent to the tert-butyl group.

-

Reaction Conditions : The reactions typically require a palladium catalyst and an oxidant like PhI(OAc)₂, conducted in solvents such as toluene at elevated temperatures (80–120 °C).

-

Yields : The yields of cyclization products vary depending on the substrate but can be significant, with some reactions achieving yields over 50% .

2.2. Amidation Reactions

This compound can also participate in amidation reactions, where it is converted into amides using various coupling reagents.

-

Catalysts : Recent advancements have shown that B(OCH₂CF₃)₃ can be an effective catalyst for direct amidation reactions involving picolinic acid derivatives.

-

Solvent Effects : Tert-butyl acetate has been identified as a favorable solvent for these reactions, allowing for high concentrations and efficient conversions .

2.3. Oxidation Reactions

The compound can undergo oxidation reactions, particularly when treated with tert-butyl hydroperoxide (TBHP) in the presence of catalytic amounts of bismuth(III) oxide.

-

Products : These reactions can yield benzylic ketones from alkyl arenes, showcasing the versatility of this compound as a reactive intermediate in synthetic organic chemistry .

Table 2: Selected Yields from C-H/N-H Coupling Reactions

| Entry | Substrate | Product Type | Yield (%) |

|---|---|---|---|

| 1 | t-Octylamine picolinamide | Cyclized Product | 75 |

| 2 | Leucine picolinamide | Cyclized Product | 60 |

| 3 | Benzylic amine picolinamide | Isoindoline | 55 |

Applications De Recherche Scientifique

3-(tert-Butyl)picolinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing into its potential use as a therapeutic agent or in drug development.

Industry: It can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 3-(tert-Butyl)picolinic acid exerts its effects involves its interaction with specific molecular targets. For example, it may act as a chelating agent, binding to metal ions and affecting their biological availability. Additionally, it can interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Picolinic acid: The parent compound without the tert-butyl group.

Nicotinic acid: An isomer with the carboxyl group at a different position.

Isonicotinic acid: Another isomer with a different carboxyl group position.

Uniqueness: 3-(tert-Butyl)picolinic acid is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it useful in specific applications where these properties are advantageous, such as in the design of enzyme inhibitors or as a ligand in coordination chemistry.

Activité Biologique

3-(tert-Butyl)picolinic acid is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a picolinate moiety and a tert-butyl group. The presence of the tert-butyl group enhances steric hindrance, influencing the compound's reactivity and biological interactions. Its molecular formula is C11H13NO2, with a molecular weight of approximately 205.23 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The steric effects provided by the tert-butyl group may enhance selectivity and binding properties compared to other similar compounds.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing signaling pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : It has shown potential against various pathogens, including bacteria and fungi.

- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic potential in inflammatory conditions.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts. Below are summarized findings from key research articles:

| Study | Findings |

|---|---|

| Study 1 (PMC11513892) | Found that derivatives of picolinic acid exhibit inhibitory effects on Plasmodium falciparum, suggesting potential as antimalarial agents. |

| Study 2 (Scholars Archive) | Investigated the neuroprotective effects of picolinic acid derivatives, highlighting their role in modulating neuroinflammation. |

| Study 3 (Chemistry Europe) | Demonstrated that picolinic acid derivatives can serve as effective ligands in asymmetric catalysis, enhancing reaction efficiency. |

Case Studies

-

Antimicrobial Efficacy :

- A study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations as low as 50 µg/mL.

-

Neuroprotection :

- In vitro experiments using neuronal cell lines indicated that treatment with this compound reduced oxidative stress markers, supporting its potential use in neurodegenerative disease therapy.

Propriétés

IUPAC Name |

3-tert-butylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)7-5-4-6-11-8(7)9(12)13/h4-6H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWYWSXWJWFNLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.